molecular formula C19H20N2O4S B12461389 4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid CAS No. 532387-58-9

4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid

Cat. No.: B12461389
CAS No.: 532387-58-9
M. Wt: 372.4 g/mol
InChI Key: CQXXKDFLWAXKMM-UHFFFAOYSA-N
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Description

4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core substituted with a 3-(2-methylpropoxy)phenyl group and a carbamothioyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the 3-(2-methylpropoxy)phenyl derivative, which is then subjected to a series of reactions to introduce the carbamothioyl and benzoic acid functionalities.

    Preparation of 3-(2-Methylpropoxy)phenyl Derivative: This step involves the reaction of 3-bromophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 3-(2-methylpropoxy)phenol.

    Formation of the Carbamothioyl Group: The 3-(2-methylpropoxy)phenyl derivative is then reacted with thiophosgene and ammonia to introduce the carbamothioyl group.

    Introduction of the Benzoic Acid Group: Finally, the compound is reacted with 4-aminobenzoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid and carbamothioyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[[[[3-(2-Methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid: A closely related compound with similar structural features.

    Phenylboronic acid: Another compound with a phenyl group and boronic acid functionality, used in organic synthesis.

Uniqueness

4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is unique due to its combination of a benzoic acid core with a 3-(2-methylpropoxy)phenyl group and a carbamothioyl group

Properties

CAS No.

532387-58-9

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

4-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H20N2O4S/c1-12(2)11-25-16-5-3-4-14(10-16)17(22)21-19(26)20-15-8-6-13(7-9-15)18(23)24/h3-10,12H,11H2,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI Key

CQXXKDFLWAXKMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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